
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Overview
Description
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate: is a chemical compound with the molecular formula C9H7ClFNO5 and a molecular weight of 263.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitro substituents on a phenyl ring, which is further attached to an ethyl carbonate group. It is used in various chemical synthesis processes and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate typically begins with 2-Chloro-4-fluoro-5-nitrophenol .
Reaction with Ethyl Chloroformate: The phenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbonate derivative.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.
Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .
Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Phenol Derivatives: From the hydrolysis of the ethyl carbonate group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent: Employed as a reagent in various organic reactions due to its unique reactivity.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmaceutical applications due to its structural features.
Biological Studies: Used in studies to understand the interaction of substituted phenyl compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Applied in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrophenol: Similar structure but lacks the ethyl carbonate group.
2-Chloro-4-fluoro-5-nitrobenzene: Similar structure but lacks the hydroxyl and ethyl carbonate groups.
2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate: Similar structure but has a methyl carbonate group instead of an ethyl carbonate group.
Uniqueness:
Biological Activity
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (C₉H₇ClFNO₅) is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a phenyl ring with chlorine and fluorine substitutions, along with a nitro group and an ethyl carbonate moiety. This configuration contributes to its unique reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₇ClFNO₅ |
Molecular Weight | 233.60 g/mol |
CAS Number | 153471-75-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, particularly enzymes. Studies suggest that it may act as an inhibitor of specific enzyme targets, potentially affecting metabolic pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities. For instance, it has been noted that derivatives of related compounds can inhibit α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. Such inhibition can lead to implications in managing conditions like diabetes.
Biological Activity
- Antimicrobial Properties :
-
Antitumor Activity :
- Similar nitrophenyl compounds have demonstrated potential antitumor effects in vitro. The mechanism often involves the induction of apoptosis in cancer cells through the inhibition of key survival pathways.
- Toxicity Studies :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various derivatives against common pathogens. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential for development into therapeutic agents.
Case Study 2: Enzyme Inhibition Assays
In a comparative analysis, this compound was tested against α-glucosidase and α-amylase enzymes. The compound exhibited IC50 values indicating effective inhibition, which could be beneficial in managing postprandial glucose levels in diabetic patients.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?
The synthesis typically involves a multi-step process starting with intermediates like 2-chloro-4-fluoro-5-nitrobenzoic acid. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can convert the carboxylic acid to its acyl chloride derivative . Subsequent esterification with ethanol under controlled anhydrous conditions (e.g., Na₂CO₃ as a base in EtOH) is critical to avoid hydrolysis of the reactive intermediates. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to SOCl₂) and reflux temperatures (70–80°C) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key characterization techniques include:
- ¹H/¹³C NMR : To confirm the ethyl carbonate group (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃) and aromatic substitution patterns.
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonate) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
- GC-MS/HPLC : For purity analysis (>98% by GC) and detection of byproducts like unreacted nitrobenzoic acid derivatives .
Q. How does the compound’s stability vary under different storage conditions?
The nitro and chloro groups make the compound sensitive to light and moisture. Stability studies suggest storage at 0–6°C in amber vials under inert gas (e.g., N₂) to prevent decomposition. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days under optimal conditions .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during synthesis?
The formation of undesired byproducts (e.g., ethyl chloroformate or nitroso derivatives) is linked to:
- Incomplete acylation : Residual moisture hydrolyzes the acyl chloride intermediate.
- Thermal degradation : Prolonged reflux (>5 hours) promotes nitro group reduction.
Mitigation strategies include using molecular sieves for moisture control and monitoring reaction progress via TLC or in-situ FT-IR .
Q. How can computational modeling predict reactivity or regioselectivity in derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents. For example, the nitro group at position 5 increases electrophilicity at position 2, favoring nucleophilic substitution. Reaction path sampling (e.g., Nudged Elastic Band method) helps identify transition states for nitration or fluorination steps .
Q. What structure-activity relationships (SAR) are observed in analogs?
- Nitro group : Essential for electronic polarization in catalytic applications.
- Fluoro substituent : Enhances lipophilicity and metabolic stability in bioactive analogs.
- Ethyl carbonate : Improves solubility compared to methyl esters.
Comparative studies with 4-chloro-3-nitrophenylboronic acid show that steric hindrance from the ethyl group reduces aggregation in cross-coupling reactions .
Q. How can Design of Experiments (DoE) optimize reaction parameters?
A fractional factorial design (e.g., 2⁴⁻¹ design) can evaluate four factors: temperature, catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.5 mol% DMF, THF solvent, 4 hours), achieving >90% yield with minimal byproducts .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variations) may arise from:
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO5/c1-2-16-9(13)17-8-4-7(12(14)15)6(11)3-5(8)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMWAHLBZGOBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395632 | |
Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153471-75-1 | |
Record name | 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-4-FLUORO-5-NITROPHENYL ETHYL CARBONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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